molecular formula C25H24N4O2S2 B4562705 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4562705
M. Wt: 476.6 g/mol
InChI Key: WEBYHQMGMAUVAF-UHFFFAOYSA-N
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Description

2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.13406837 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

The research shows a broad interest in synthesizing benzimidazole derivatives and related heterocyclic compounds, with methodologies ranging from Ugi reactions to more traditional condensation reactions. These synthetic routes offer pathways to a diverse range of benzimidazole and thiophene derivatives, highlighting the versatility of the compound for generating structurally complex and biologically relevant molecules.

  • Ugi Reaction Utilization : One study detailed the use of a bifunctional starting material to prepare novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via Ugi reactions, achieving moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010). This underscores the utility of the compound in complex heterocyclic syntheses.

  • Gewald Reaction Derivatives : Another study investigated the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. It highlighted the synthesis of new 2-azidothiophenes and their use in anionic domino reactions, leading to the discovery of novel heterocyclic systems (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Heterocyclic Frameworks : The synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties was described, showcasing the potential of the core structure in constructing complex molecules with potential pharmacological activities (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).

Biological Activity Exploration

The studies also delve into the biological activities of synthesized compounds, indicating the potential of these chemical entities in drug discovery and pharmacological applications.

  • Antimicrobial and Anticancer Activities : Research into the antimicrobial and anticancer properties of synthesized derivatives suggests that these compounds could serve as leads for developing new therapeutic agents. For instance, synthesis and characterization studies have led to compounds with evaluated antimicrobial activities, hinting at the therapeutic potential of derivatives synthesized from the core compound (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antioxidative Potential : The antioxidative capacity of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides, alongside their antiproliferative activity, showcases the compound's relevance in developing antioxidants with potential health benefits (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).

Properties

IUPAC Name

2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c30-21(15-32-25-27-18-11-5-6-12-19(18)28-25)29-24-22(17-10-4-7-13-20(17)33-24)23(31)26-14-16-8-2-1-3-9-16/h1-3,5-6,8-9,11-12H,4,7,10,13-15H2,(H,26,31)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBYHQMGMAUVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.